6-Amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid
Description
Historical Context and Evolution of Fluorescent Tracers in Cellular Studies
The use of fluorescent compounds to illuminate biological processes has a rich history. Long before the synthesis of specific dyes, the phenomenon of fluorescence was observed in natural substances. fluorofinder.com The era of synthetic fluorescent dyes began in the late 19th century with Adolf von Baeyer's synthesis of fluorescein (B123965) in 1871, a molecule that emits a bright yellow-green fluorescence and became the foundation for a major class of fluorescent dyes. fluorofinder.com This was followed by the development of rhodamines in 1887, which offered red-shifted spectra. fluorofinder.com
In the context of cellular tracing, early dyes like Procion yellow were used to correlate the structure and function of neurons. However, its low quantum yield was a significant limitation, requiring large injection amounts for visualization. nih.gov The field was revolutionized in 1978 when Walter W. Stewart, at the National Institutes of Health, invented and patented Lucifer Yellow. wikipedia.orgnih.gov This new dye was both highly fluorescent and, crucially, fixable, meaning it could be covalently linked to surrounding biomolecules, preserving the fluorescent signal even after the tissue preservation process. wikipedia.orgnih.gov Initially, fluorescein and its derivatives were used to study cell-to-cell communication through gap junctions, but it was later discovered that fluorescein could leak across plasma membranes. nih.govtandfonline.com Lucifer Yellow, being membrane-impermeant, provided a more reliable alternative for these studies. nih.govtandfonline.com Despite the continuous development of new tracers, Lucifer Yellow has remained one of the most widely used tracer molecules for cell labeling and detecting intercellular coupling for several decades. nih.gov
Significance of Lucifer Yellow CH Dilithium (B8592608) Salt in Advancing Cellular and Neural Imaging
The introduction of Lucifer Yellow CH dilithium salt provided a significant leap forward for cellular and neural imaging. Its high fluorescence and ability to diffuse into very fine cellular processes allow it to provide extraordinarily detailed images of cell morphology, comparable to Golgi staining but with much greater predictability. nih.gov A major advantage over non-fluorescent tracers is the ability to observe the injected cell in real-time with epifluorescence optics, which is critical for identifying injected cells and determining when a cell is sufficiently filled. nih.gov
Key research applications that have been advanced by Lucifer Yellow include:
Neuronal Morphology and Tracing: It is widely used as a polar molecular tracer for studying the intricate branching patterns of neurons. biotium.com The dye can be introduced into neurons through intracellular injection from microelectrodes or by retrograde labeling, where a cut axon takes up the dye from a solution, allowing the tracing of projections back to the cell body. nih.govbiotium.com
Gap Junction Detection: Lucifer Yellow is instrumental in studying gap junctions, which are channels that connect adjacent cells and allow the passage of small molecules and ions. nih.gov Because its molecular weight is low enough to pass through these channels, the transfer of the dye from an injected cell to its neighbors (a phenomenon known as "dye coupling") provides direct evidence of functional gap junctional intercellular communication. nih.govnih.gov This has been used to study electrical coupling in various cell types, including hamster oocytes and cumulus cells. scientificlabs.co.ukmpbio.com
Membrane Permeability Studies: Due to its hydrophilic nature, Lucifer Yellow does not normally enter cells from the external environment. nih.gov However, it can be used to detect the presence of open membrane channels, such as pannexins and P2X7 purinergic receptors, that are large enough for it to pass through. nih.gov Techniques like "scrape loading," where a mechanical cut in a cell layer allows the dye to enter injured cells and then pass to coupled cells, are particularly useful for studying dye coupling in cell cultures. nih.govresearchgate.net
Selective Cell Ablation: The fluorescent properties of Lucifer Yellow can be harnessed for another purpose: selective cell destruction. nih.gov By intensely illuminating a cell filled with the dye, the formation of free radicals is induced, leading to the death of that specific cell. This technique has been used to study the function of a neuronal network after the precise removal of a single cell. nih.gov
Underlying Principles of Lucifer Yellow CH Dilithium Salt as a Research Probe
The effectiveness of Lucifer Yellow CH dilithium salt as a research tool is based on its specific chemical and physical properties. It is a water-soluble, hydrophilic fluorescent dye. sigmaaldrich.comsigmaaldrich.com The "CH" in its name refers to the carbohydrazide (B1668358) group attached to the naphthalimide chromophore. sigmaaldrich.comscientificlabs.co.uk This hydrazide group is key to its utility as a fixable tracer; it can react with aldehydes (like formaldehyde (B43269) or glutaraldehyde), which are common fixatives in histology, allowing the dye to be covalently bonded to intracellular proteins. wikipedia.orgbiotium.com This ensures that the dye is not lost during the subsequent processing steps for microscopy. wikipedia.org
The dilithium salt form is commonly used as it is readily soluble in water. wikipedia.org The molecule is an anion with a net charge of -2. researchgate.net Its hydrophilic nature and charge prevent it from passively crossing intact cell membranes, a crucial feature for its use as a tracer that remains within the cell into which it is introduced, or only passes to adjacent cells through direct channels like gap junctions. sigmaaldrich.comnih.gov The dye's fluorescence is characterized by a specific excitation and emission spectrum, allowing it to be clearly visualized with standard fluorescence microscopy equipment. sigmaaldrich.com
Interactive Data Tables
Table 1: Properties of Lucifer Yellow CH Dilithium Salt
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₉Li₂N₅O₉S₂ | biotium.comscbt.com |
| Molecular Weight | ~457.25 g/mol | sigmaaldrich.comscbt.comnih.gov |
| Appearance | Faint to dark orange powder | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Water soluble | biotium.comsigmaaldrich.com |
| Excitation Maximum (λex) | ~428-430 nm | biotium.comsigmaaldrich.commedchemexpress.com |
| Emission Maximum (λem) | ~536-540 nm | biotium.comsigmaaldrich.commedchemexpress.com |
| Key Functional Group | Carbohydrazide (-NH-CO-NH-NH₂) | sigmaaldrich.comscientificlabs.co.uk |
Table 2: Key Research Applications and Techniques
| Application / Technique | Principle of Use | Key Finding / Advantage | Source(s) |
| Intracellular Injection | A microelectrode filled with Lucifer Yellow is inserted into a cell, and the dye is introduced via iontophoresis or pressure. | Allows for real-time visualization of a single cell's morphology and its connections. | nih.gov |
| Gap Junction Analysis (Dye Coupling) | The dye, injected into one cell, passes through gap junctions into adjacent, coupled cells. | Provides direct evidence of functional intercellular communication pathways. | nih.govtandfonline.comnih.gov |
| Retrograde Labeling | The cut end of an axon is placed in a Lucifer Yellow solution, allowing the dye to be transported back to the cell body. | Useful for tracing long-range neuronal projections and mapping neural circuits. | nih.gov |
| Scrape Loading | A layer of cultured cells is scraped in the presence of the dye, which enters damaged cells and spreads to coupled neighbors. | Enables the study of gap junctions in a large number of cells simultaneously in a culture setting. | nih.govresearchgate.net |
| Cell Ablation | Intense illumination of a dye-filled cell generates free radicals, causing targeted cell death. | A method for studying the functional role of a single cell within a larger network. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
67769-47-5 |
|---|---|
Molecular Formula |
C13H11N5O9S2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid |
InChI |
InChI=1S/C13H11N5O9S2/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27) |
InChI Key |
OVPVVOAYSGVQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)O)N)S(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
67769-47-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dilithium 6-amino-2-((hydrazinocarbonyl)amino)-2, 3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5,8- disulfonate lucifer yellow lucifer yellow CH |
Origin of Product |
United States |
Methodological Frameworks for Lucifer Yellow Ch Dilithium Salt Application in Research
Intracellular Loading Techniques
A variety of techniques have been developed to deliver Lucifer Yellow CH dilithium (B8592608) salt into the cytoplasm of living cells. The choice of method often depends on the cell type, the experimental goals, and the equipment available.
Microinjection Protocols for Single-Cell Labeling
Microinjection is a precise method for introducing Lucifer Yellow CH dilithium salt into a single cell, allowing for detailed morphological analysis of that specific cell and its connections. nih.gov This technique involves using a fine-tipped glass micropipette to penetrate the cell membrane and deliver the dye directly into the cytoplasm. nih.govmedchemexpress.com
The general protocol involves pulling a glass capillary to a sharp point (micropipette) and backfilling it with a solution of Lucifer Yellow CH dilithium salt. The concentration of the dye in the pipette solution can vary, but a common starting point is a 5% solution in 0.33 M lithium citrate. medchemexpress.com The micropipette is then carefully guided to a target cell under a microscope. Once the cell membrane is impaled, the dye can be introduced through a few different mechanisms:
Iontophoresis: Applying a negative electrical current (e.g., 0.2-0.5 nA for 5-15 minutes) through the micropipette actively drives the negatively charged Lucifer Yellow molecules into the cell. nih.govmedchemexpress.com Pulsed currents are often more effective and less damaging to the cell than a continuous current. nih.gov
Pressure Injection: Applying positive pressure to the back of the micropipette can also be used to eject the dye solution into the cell.
Passive Diffusion: In some cases, particularly with larger tip openings, the dye can diffuse from the pipette into the cell without the need for current or pressure.
This technique is invaluable for mapping neuronal architecture, as the dye will fill the entire neuron, including its fine dendritic and axonal processes. nih.govmedchemexpress.com It is also a primary method for studying gap junctional intercellular communication, where the transfer of the dye from the injected cell to its neighbors can be visualized. nih.gov
| Parameter | Typical Range/Value | Source(s) |
| Dye Concentration | 5% in 0.33 M lithium citrate | medchemexpress.com |
| Injection Current (Iontophoresis) | 0.2-0.5 nA (hyperpolarizing) | medchemexpress.com |
| Injection Duration (Iontophoresis) | 5-15 minutes | medchemexpress.com |
| Pulsed Current (Iontophoresis) | 100 msec pulses at 5 Hz | nih.gov |
Electroporation Methodologies for Intracellular Delivery
Electroporation offers a method for loading Lucifer Yellow CH dilithium salt into a large population of cells simultaneously. nih.govnih.gov This technique involves subjecting cells to brief, high-voltage electrical pulses, which temporarily create pores in the cell membrane, allowing the dye to enter from the surrounding medium. nih.govresearchgate.net
The general procedure for electroporation involves suspending the cells in a buffer containing Lucifer Yellow CH dilithium salt and placing them in a specialized cuvette with electrodes. The application of strong electric fields, typically around 500 V/cm, induces membrane permeabilization. nih.gov Following the pulse, the cells are incubated for a period to allow the membranes to reseal, trapping the dye inside. nih.gov
This method is particularly useful for studies where a large number of labeled cells are required, though it can be associated with a decrease in cell viability compared to more gentle methods. thermofisher.com The efficiency of loading and cell survival depends on optimizing parameters such as the electric field strength, pulse duration, and the number of pulses. researchgate.net
| Parameter | Typical Value | Source(s) |
| Electric Field Strength | ~500 V/cm | nih.gov |
| Pulse Duration (example) | 100 µs | nih.gov |
| Pulse Frequency (example) | 1 Hz | nih.gov |
Alternative Loading Strategies: Scrape Loading, ATP-Induced Permeabilization, and Osmotic Shock
Beyond microinjection and electroporation, several other techniques can be employed to load Lucifer Yellow CH dilithium salt into cells.
Scrape Loading: This is a simple and rapid method for loading dye into a population of adherent cells. nih.gov A layer of cells is gently scraped with a scalpel or needle in the presence of a Lucifer Yellow-containing medium. researchgate.netnih.gov The mechanical disruption temporarily damages the cell membranes along the scrape line, allowing the dye to enter. The dye can then spread to adjacent, undamaged cells through gap junctions. nih.gov Propidium iodide can be used concurrently to identify the initially loaded, damaged cells. nih.gov This technique is often used in high-throughput assays to assess gap junctional intercellular communication. nih.gov
ATP-Induced Permeabilization: Extracellular ATP can induce the formation of pores in the membranes of certain cell types, a phenomenon that can be exploited for dye loading. In some plant cells, vacuolar transport of Lucifer Yellow CH is an active process that is dependent on the presence of MgATP, suggesting a carrier-mediated transport mechanism. invivochem.com
Osmotic Shock: This method involves manipulating the osmotic pressure of the extracellular medium to induce cell swelling and subsequent membrane permeability changes. While less common for Lucifer Yellow loading, it represents a potential, albeit physically disruptive, strategy. thermofisher.com
Pinocytic Cell-Loading Approaches for Lucifer Yellow CH Dilithium Salt
Pinocytosis, or "cell drinking," is a form of endocytosis where the cell engulfs small droplets of extracellular fluid, forming vesicles. thermofisher.commedchemexpress.com While cells can take up Lucifer Yellow through this natural process, it typically results in the dye being sequestered within these vesicles, leading to a punctate staining pattern rather than diffuse cytosolic labeling. thermofisher.comkms.ac.jp
However, specific techniques, such as those utilizing osmotic lysis of pinocytic vesicles, can facilitate the release of the entrapped dye into the cytosol. thermofisher.com This involves first incubating the cells in a hypertonic medium containing a high concentration of Lucifer Yellow, which promotes its uptake into pinocytic vesicles. Subsequently, the cells are transferred to a hypotonic medium. This osmotic shift causes the vesicles to swell and burst, releasing the Lucifer Yellow into the cytoplasm. thermofisher.com This method offers a gentler alternative to electroporation or scrape loading for labeling a large number of cells simultaneously. thermofisher.com
| Loading Method | Principle | Key Features | Source(s) |
| Scrape Loading | Mechanical disruption of the cell membrane. | Simple, rapid, suitable for adherent cells and gap junction studies. | researchgate.netnih.gov |
| ATP-Induced Permeabilization | ATP-dependent pore formation or active transport. | Can be specific to certain cell and membrane types (e.g., plant vacuoles). | invivochem.com |
| Pinocytic Loading with Osmotic Lysis | Endocytic uptake followed by vesicle lysis. | Gentler than disruptive methods, allows for simultaneous loading of many cells. | thermofisher.com |
Integration with Electrophysiological Recording Techniques
A significant advantage of Lucifer Yellow CH dilithium salt is its compatibility with electrophysiological recordings, allowing for the correlation of a cell's electrical properties with its morphology.
Whole-Cell Patch-Clamp Applications for Correlative Morpho-Physiological Studies
The whole-cell patch-clamp technique is a powerful tool for studying the electrical properties of a single cell. By including Lucifer Yellow CH dilithium salt in the patch pipette solution, the dye can diffuse into the cell once the whole-cell configuration is established. nih.gov This allows researchers to first record the physiological activity of a neuron—such as its resting membrane potential, action potential firing patterns, and synaptic responses—and then, after the recording, fix the tissue and visualize the complete morphology of that same neuron. nih.govnih.gov
This correlative approach has been instrumental in linking specific physiological behaviors to identified neuronal types. For example, after recording from a neuron in a brain slice, the slice can be processed to reveal the intricate branching pattern of its dendrites and the trajectory of its axon, all filled with Lucifer Yellow. nih.gov
It is important to note that while generally considered non-toxic, under certain conditions of intense illumination, Lucifer Yellow can produce reactive oxygen species that may alter cellular properties, such as the inactivation kinetics of voltage-gated sodium channels. nih.gov Researchers should be mindful of this potential phototoxicity and use the lowest possible light exposure necessary for visualization. The use of the dilithium salt of Lucifer Yellow at low concentrations (e.g., 0.02%) in the patch pipette, where other cations like potassium are at much higher concentrations, minimizes any potential effects of lithium ions on the cell's physiology. nih.gov
| Technique | Integration with Lucifer Yellow | Research Outcome | Source(s) |
| Whole-Cell Patch-Clamp | Lucifer Yellow (e.g., 0.02%) is included in the patch pipette solution. | Allows for direct correlation of a single cell's electrophysiological properties with its detailed morphology. | nih.govnih.gov |
Considerations for Lucifer Yellow CH Dilithium Salt in Electrode Solutions for Electrophysiology
Lucifer Yellow CH dilithium salt is a valuable tool in electrophysiological studies, enabling the correlation of cellular structure with function. nih.gov Its inclusion in microelectrode solutions allows for the direct visualization of recorded cells. nih.gov However, several factors must be considered for its effective use.
A primary consideration is the potential for fine-tipped electrodes filled with Lucifer Yellow solution to clog, which can significantly increase their resistance. nih.gov This is particularly relevant when recording from small cells that necessitate the use of such electrodes. nih.gov The concentration of Lucifer Yellow in the electrode solution is another critical parameter. In patch-clamp experiments, a low concentration of approximately 0.02% is often used. nih.gov At this concentration, if the dilithium salt is used, the resulting lithium ion concentration is minimal (around 5 mM), reducing the risk of altering the cell's electrophysiological properties due to lithium leakage. nih.gov Alternatively, the potassium salt of Lucifer Yellow can be used at these low concentrations. nih.gov
The inherent properties of Lucifer Yellow CH make it well-suited for intracellular injection via electrical current. Its net electrical charge and solubility in water facilitate its dissolution in the microelectrode solution and its subsequent spread throughout the cell. nih.gov Iontophoretic injection, by applying a constant hyperpolarizing current, is a common method for introducing the dye into a neuron. medchemexpress.com
Key Considerations for Lucifer Yellow in Electrophysiology:
| Parameter | Consideration | Rationale |
| Electrode Tip Size | Fine-tipped electrodes are prone to clogging with Lucifer Yellow solution. nih.gov | Increased resistance can interfere with recording quality, especially from small cells. nih.gov |
| Dye Concentration | Low concentrations (e.g., 0.02% in patch-clamp) are recommended. nih.gov | Minimizes potential physiological effects of the dye's counter-ion (e.g., lithium). nih.gov |
| Counter-ion | The dilithium salt is common, but the potassium salt is an alternative. nih.gov | At low concentrations, the choice of salt has minimal impact on cellular electrophysiology. nih.gov |
| Injection Method | Iontophoresis with hyperpolarizing current is a standard technique. medchemexpress.com | Utilizes the dye's net charge for controlled intracellular delivery. nih.gov |
Microscopy and Imaging Modalities
The vibrant fluorescence and photostability of Lucifer Yellow CH dilithium salt make it an ideal candidate for various advanced microscopy techniques, allowing for detailed visualization of cellular and subcellular structures.
Confocal Laser-Scanning Microscopy for High-Resolution Visualization
Confocal laser-scanning microscopy is a powerful tool for obtaining high-resolution, three-dimensional images of Lucifer Yellow-labeled cells. nih.gov This technique eliminates out-of-focus fluorescence, resulting in sharp optical sections that can be reconstructed to visualize complex cellular morphologies, such as the dendritic arbors of neurons. nih.govnih.gov The high quantum yield and resistance to photobleaching of Lucifer Yellow contribute to its suitability for the intense illumination required in confocal microscopy. lumiprobe.com
In studies combining Lucifer Yellow microinjection with immunofluorescence, dual-channel confocal microscopy allows for the simultaneous or separate recording of Lucifer Yellow and another fluorophore, such as Texas Red. nih.gov By utilizing different excitation laser lines (e.g., 488 nm for Lucifer Yellow and 568 nm for Texas Red) and appropriate filter sets, researchers can localize immunoreactive material in relation to the detailed morphology of the Lucifer Yellow-filled cell. nih.gov
Fluorescence Microscopy in Lucifer Yellow CH Dilithium Salt Tracing
Standard fluorescence microscopy is widely used for visualizing cells and tissues labeled with Lucifer Yellow CH dilithium salt. medchemexpress.comlumiprobe.com Its bright fluorescence allows for the effective tracing of neuronal processes and the study of cell-to-cell communication through gap junctions. nih.govchemimpex.com The dye's ability to be retained in cells after fixation makes it compatible with histological staining protocols, enhancing the contrast of cellular components in tissue samples. chemimpex.com
The excitation and emission maxima of Lucifer Yellow CH are approximately 430 nm and 540 nm, respectively, falling within the range of standard filter sets for fluorescence microscopy. medchemexpress.comselleckchem.com This accessibility has contributed to its widespread use as a biological tracer for monitoring neuronal branching and regeneration. medchemexpress.comselleckchem.com
Photoconversion Techniques for Electron Microscopy Integration
A significant advantage of Lucifer Yellow is its compatibility with electron microscopy through a process called photoconversion. nih.gov This technique transforms the fluorescent signal into a stable, electron-dense precipitate that is visible under an electron microscope. nih.govemsdiasum.com The process involves illuminating the Lucifer Yellow-labeled cells with its excitation light (blue light) in the presence of diaminobenzidine (DAB). nih.gov This illumination generates reactive oxygen species that oxidize the DAB, forming an insoluble, electron-dense polymer. nih.gov
This resulting fine precipitate is evenly distributed throughout the cytoplasm and karyoplasm of the labeled cell, allowing for detailed ultrastructural analysis without obscuring cytological details like organelles and membranes. nih.govnih.gov This method provides a valuable bridge between light and electron microscopy, enabling researchers to first identify and characterize cells with fluorescence and then examine their ultrastructure in high detail. nih.gov
Compatibility with Fixation and Immunocytochemistry Protocols
Lucifer Yellow CH dilithium salt's utility in biological research is significantly enhanced by its compatibility with standard fixation and immunocytochemistry procedures.
Aldehyde-Based Fixation for Retention of Intracellular Labeling
A key feature of Lucifer Yellow CH is the presence of a carbohydrazide (B1668358) group in its molecular structure. biotium.com This group can react with aldehyde-based fixatives, such as paraformaldehyde, allowing the dye to be covalently cross-linked to intracellular components. lumiprobe.combiotium.com This fixation process ensures the retention of the fluorescent label within the cell, preventing its leakage during subsequent processing steps for immunocytochemistry or long-term storage. lumiprobe.com
The ability to fix Lucifer Yellow in situ is crucial for studies that aim to correlate cellular morphology with the presence of specific proteins or other molecules. nih.gov It has been demonstrated that cells labeled with Lucifer Yellow can be fixed and subsequently processed for antibody labeling against various targets, including neurotransmitters and receptors. nih.gov This dual-labeling approach, often combined with confocal microscopy, enables the precise localization of these molecules within the intricate structures of the labeled cell. nih.gov
Summary of Lucifer Yellow CH Dilithium Salt Properties:
| Property | Description |
| Chemical Formula | C₁₃H₉Li₂N₅O₉S₂ |
| Molecular Weight | 457.25 g/mol |
| Excitation Maximum | ~430 nm medchemexpress.comselleckchem.com |
| Emission Maximum | ~540 nm medchemexpress.comselleckchem.com |
| Solubility | Good in water lumiprobe.com |
| Key Functional Group | Carbohydrazide (-NH-CO-NH-NH₂) biotium.comsigmaaldrich.com |
Sequential Labeling with Antibodies and Lucifer Yellow CH Dilithium Salt
The combination of antibody-based immunolabeling and intracellular filling with Lucifer Yellow CH dilithium salt is a powerful methodological approach for the detailed morphological and neurochemical characterization of specific cell populations. This dual-labeling strategy allows researchers to first identify cells based on their expression of a particular protein and then to reveal their complete three-dimensional structure. Two primary sequential workflows are predominantly utilized: immunolabeling followed by Lucifer Yellow injection, and Lucifer Yellow filling followed by immunohistochemistry.
The choice between these sequences often depends on the specific research question, the nature of the antibody, and the target cell type. For instance, pre-labeling with antibodies allows for the targeted filling of immunologically defined neurons, while post-filling immunostaining can be used to determine the neurochemical identity of a morphologically characterized cell.
A critical aspect of this combined technique is the aldehyde-fixable nature of Lucifer Yellow CH, which contains a carbohydrazide group. biotium.com This property ensures that the fluorescent dye is retained within the cell throughout the subsequent immunohistochemical processing steps, which typically involve fixation and permeabilization that could otherwise lead to dye leakage.
Immunohistochemical Labeling Followed by Lucifer Yellow Injection
A notable application of this sequence is the characterization of immunologically identified neuron populations in fixed tissue slices. nih.gov This method has been successfully employed to investigate specific interneurons in the cat visual cortex. nih.gov
The general procedure involves the following key steps:
Fixation: The brain tissue is first fixed, typically by perfusion or immersion in paraformaldehyde. nih.gov
Immunofluorescence: The fixed tissue slices are then subjected to indirect immunofluorescence to label the target neuronal population. This involves incubation with a primary antibody that recognizes a specific cellular marker, followed by a fluorescently-labeled secondary antibody. nih.gov For example, antibodies against neural cell adhesion molecule (N-CAM 180) or glutamate (B1630785) dehydrogenase (GAD) have been used to identify distinct neuronal subpopulations. nih.gov
Cell Identification and Injection: The immunolabeled cells are visualized using an epifluorescence microscope. nih.gov Under visual guidance, a microelectrode filled with Lucifer Yellow CH dilithium salt is used to impale the pre-labeled neuron. nih.gov The dye is then iontophoretically injected into the cell until the entire dendritic arbor is brightly fluorescent. nih.gov
Microscopic Analysis: The detailed morphology of the now Lucifer Yellow-filled neuron can be examined at both the light and electron microscopic levels. nih.gov This approach has revealed that the quality of the Lucifer Yellow filling and the preservation of morphological details are generally well-maintained after the immunohistochemical treatment. nih.gov
This method is particularly advantageous for the targeted analysis of sparsely distributed, immunologically distinct cell types, providing a direct link between a cell's molecular identity and its detailed anatomical structure. nih.govnih.gov
Lucifer Yellow Injection Followed by Immunohistochemistry
The reverse sequence, where intracellular injection of Lucifer Yellow precedes immunostaining, is also a widely practiced and effective technique. researchgate.netnih.gov This approach is particularly useful for first identifying a neuron based on its electrophysiological properties or its response to a stimulus, and then determining its neurochemical phenotype.
A generalized protocol for this method includes:
Lucifer Yellow Loading: A living neuron is impaled with a microelectrode containing Lucifer Yellow CH dilithium salt, and the dye is injected. researchgate.net This can be done in cell cultures or in acute brain slices.
Fixation: After allowing sufficient time for the dye to diffuse throughout the neuron's processes, the tissue is fixed with a solution such as 4% paraformaldehyde (PFA) to crosslink the dye and cellular proteins. researchgate.net
Permeabilization and Blocking: The fixed tissue is then permeabilized, often with a detergent like Triton X-100, to allow antibodies to access intracellular antigens. researchgate.net Non-specific antibody binding sites are subsequently blocked using a solution containing normal serum. researchgate.net
Antibody Incubation: The tissue is incubated with a primary antibody directed against a protein of interest, followed by a fluorescently-labeled secondary antibody. researchgate.net This allows for the visualization of the target protein in relation to the Lucifer Yellow-filled neuron. nih.gov
This sequential method has been instrumental in studies combining morphological analysis with the localization of neurotransmitters, receptors, and other molecules within specific neuronal compartments. nih.gov Confocal microscopy is often employed to acquire high-resolution images of the co-labeled cells, enabling detailed analysis of the spatial relationship between the identified protein and the neuronal structure. nih.gov For instance, this technique has been used to demonstrate the close apposition of nerve fibers, labeled with an antibody against the pan-neuronal marker PGP9.5, with the processes of Lucifer Yellow-injected interstitial cells of Cajal. nih.gov
Research Findings from Sequential Labeling Studies
The combination of Lucifer Yellow filling and immunohistochemistry has yielded significant insights into the relationship between neuronal structure and function across various brain regions and cell types. The following table summarizes key findings from studies that have employed these sequential labeling techniques.
| Research Area | Antibody Target | Labeled Cell Population | Key Findings |
| Cat Visual Cortex | N-CAM 180 | Neuropeptidergic cortical interneurons | Demonstrated the ability to morphologically characterize immunologically pre-labeled neurons at the light and electron microscopic level. nih.gov |
| Cat Visual Cortex | Glutamate Dehydrogenase (GAD) | GABAergic interneurons | Showed that immunohistochemical pre-treatment had minimal effect on the quality of subsequent Lucifer Yellow filling and morphological preservation. nih.gov |
| Guinea-Pig Ileum | PGP9.5 | Nerve fibers innervating Interstitial Cells of Cajal (ICC) | Revealed the close apposition of nerve fibers with the processes of morphologically identified ICCs, indicating direct innervation. nih.gov |
This table is interactive. You can sort and filter the data to explore the research findings.
Applications of Lucifer Yellow Ch Dilithium Salt in Cellular and Subcellular Research
Neuronal Morphological Analysis and Pathway Tracing
Lucifer Yellow CH dilithium (B8592608) salt is extensively used as a polar molecular tracer for the detailed study of neuronal morphology. biotium.comavantorsciences.com Its carbohydrazide (B1668358) group allows the dye to be fixable with aldehydes, making it suitable for preserving labeled cells for subsequent microscopic analysis. biotium.comavantorsciences.com
Visualization of Axonal and Dendritic Architectures
The high fluorescence intensity of Lucifer Yellow makes it an excellent marker for visualizing the intricate structures of neurons. avantorsciences.comscientificlabs.com When injected into a neuron, the dye diffuses throughout the cell, filling the finest dendritic and axonal branches. This allows for the detailed three-dimensional reconstruction of individual neurons, revealing features such as dendritic spines, varicosities, and growth cones. nih.govresearchgate.net This technique has been successfully applied in various preparations, including fixed brain slices from both cats and humans, providing Golgi-like images of neuronal architecture. nih.gov Studies have shown that Lucifer Yellow is effective in revealing the tips of dendrites, with individual dendrites measuring 30-50 µm in length being clearly visualized. researchgate.net The dye's ability to fill the entire neuron provides a comprehensive view of its morphology, which is crucial for understanding its function within a neural circuit. jove.comnih.gov
Studies on Neuronal Branching and Regeneration
Lucifer Yellow CH dilithium salt serves as a crucial biological tracer for monitoring the dynamic processes of neuronal branching and regeneration. medchemexpress.comselleckchem.com By labeling individual neurons, researchers can observe changes in their structure over time, such as the extension or retraction of dendrites and axons. For instance, studies have used Lucifer Yellow to demonstrate that in response to certain treatments, the tapering regions of dendrites may wither, while long, slender axon-like regions can extend from these areas. researchgate.net This application is particularly valuable in studies of neural development, plasticity, and the response of neurons to injury.
Mapping Neural Circuitry and Connectivity
A primary goal in neuroscience is to map the connections between neurons to understand how information is processed in the brain. nih.gov Lucifer Yellow CH dilithium salt has been instrumental in this endeavor. By injecting the dye into a single neuron, it is possible to trace its axonal projections to its target cells, thereby mapping its local connectivity. nih.gov Furthermore, this technique can be combined with other methods, such as retrograde tracing with different fluorescent dyes like Fast Blue and DiI. nih.gov This combined approach allows for the identification of neurons with specific projection targets and the subsequent detailed analysis of their morphology. nih.gov Although the filling of axonal collaterals can sometimes be incomplete, the excellent dendritic staining provides valuable information about the input side of the neuron. nih.gov The ability to photo-oxidize Lucifer Yellow to create a stable, electron-dense reaction product further enhances its utility, allowing for subsequent electron microscopy to examine the ultrastructural details of the labeled neuron and its synapses. nih.gov
Investigation of Intercellular Communication via Gap Junctions
Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of ions and small molecules. nih.gov Lucifer Yellow CH dilithium salt, with a molecular weight of 457.24 daltons, is small enough to pass through these channels, making it an ideal tool for studying gap junctional communication. nih.govmpbio.com
Dye Coupling Assays for Junctional Permeability Assessment
The transfer of Lucifer Yellow from an injected cell to its neighbors, a phenomenon known as dye coupling, is a widely used method to assess the permeability of gap junctions. nih.govresearchgate.net This technique provides a direct visualization of functional coupling between cells. researchgate.net The extent and rate of dye spread to adjacent cells can be quantified to provide a measure of the junctional permeability. researchgate.netnih.gov For example, in co-cultures of myoblasts and cardiomyocytes, the transfer of Lucifer Yellow demonstrated that the two cell types were physically connected through functional gap junctions. researchgate.net The number of coupled cells and the time it takes for the dye to spread can be recorded and compared across different experimental conditions. researchgate.net
Characterization of Gap Junctional Communication in Various Cell Types
Dye coupling assays using Lucifer Yellow have been employed to characterize gap junctional communication in a wide array of cell types. scientificlabs.commedchemexpress.comselleckchem.comnih.gov This method has been particularly important in studying communication between glial cells, smooth muscle cells, and interstitial cells of Cajal. nih.gov For instance, research on cultured ependymal cells from the mammalian brain revealed extensive gap junctional intercellular communication (GJIC). nih.gov Ciliated ependymal cells showed coupling to 10-120 neighboring cells, while choroidal ependymocytes were coupled to 15-250 cells. nih.gov In contrast, astroglial cells in the same cultures did not show any dye transfer, despite the presence of gap junctions confirmed by freeze-fracture analysis. nih.gov This highlights the ability of Lucifer Yellow to reveal functional differences in gap junctional communication between different cell types. Furthermore, studies have demonstrated electrical coupling between hamster oocytes and cumulus cells during meiotic maturation using Lucifer Yellow. scientificlabs.commpbio.com
| Research Focus | Cell/Tissue Type | Key Findings with Lucifer Yellow CH Dilithium Salt |
| Neuronal Morphology | Cat Visual Cortex, Human Brain Biopsies | Excellent dendritic staining, revealing spines, varicosities, and growth cones. nih.gov |
| Neuronal Regeneration | Cultured Neurons | Visualized withering of dendrites and extension of axon-like regions. researchgate.net |
| Neural Connectivity | Cat Visual Cortex | Combined with retrograde tracers to map morphology of callosally projecting neurons. nih.gov |
| Gap Junction Permeability | Myoblast-Cardiomyocyte Co-cultures | Demonstrated functional gap junctions and quantified changes in dye coupling. researchgate.net |
| Intercellular Communication | Cultured Ependymal Cells | Revealed extensive gap junctional communication in ependymal cells but not in co-cultured astroglial cells. nih.gov |
| Intercellular Communication | Hamster Oocytes and Cumulus Cells | Demonstrated electrical coupling during meiotic maturation. scientificlabs.commpbio.com |
Mechanisms of Lucifer Yellow CH Dilithium Salt Passage Through Gap Junctions
Lucifer Yellow CH dilithium salt is a valuable tool for investigating intercellular communication through gap junctions due to its specific molecular properties. nih.gov Gap junctions are channels that connect the cytoplasm of adjacent cells, permitting the passage of ions and small molecules. nih.govtib.eu The ability of a molecule to pass through these channels is primarily determined by its molecular weight. nih.gov
The molecular weight of Lucifer Yellow CH dilithium salt is approximately 457.25 Daltons. nih.govmolnova.com This size is well below the typical exclusion limit of gap junction channels, which is around 1000 Daltons. nih.gov Consequently, when Lucifer Yellow is introduced into one cell, it can readily diffuse through functional gap junctions into neighboring, coupled cells. nih.govresearchgate.net This process, known as "dye coupling," is a direct demonstration of functional intercellular communication. nih.govnih.gov The passage is a passive diffusion process driven by the concentration gradient between the injected cell and its neighbors. tib.eu The hydrophilic nature of the dye prevents it from crossing plasma membranes, ensuring that its spread is confined to the network of coupled cells. nih.govsigmaaldrich.com Lucifer Yellow has been reported to transfer through channels formed by a variety of connexin types, including connexins 26, 32, 37, 40, 43, 45, and 46. nih.gov
Table 1: Mechanism of Lucifer Yellow Passage Through Gap Junctions
| Feature | Description | Source(s) |
|---|---|---|
| Primary Mechanism | Passive diffusion through gap junction channels. | nih.govtib.eu |
| Governing Factor | The molecule's size is smaller than the pore size of the gap junction channel. | nih.gov |
| Molecular Weight | ~457.25 Daltons. | nih.govmolnova.com |
| Gap Junction Cutoff | Typically allows passage of molecules up to ~1000 Daltons. | nih.gov |
| Resulting Phenomenon | "Dye coupling," where the dye spreads from a loaded cell to adjacent, connected cells. | nih.govnih.gov |
| Membrane Permeability | The dye is hydrophilic and membrane-impermeable, confining it to the cytoplasm and the gap junction network. | nih.govsigmaaldrich.com |
Cellular and Subcellular Tracing Beyond Neurons
While extensively used in neurobiology, the applications of Lucifer Yellow CH dilithium salt extend to a wide variety of non-neuronal cell types for studying cellular structure and communication. nih.govlumiprobe.com
Monitoring Cell-Cell Interactions
The primary method for monitoring direct cell-cell interactions with Lucifer Yellow is the "dye coupling" technique, which assesses functional gap junctional intercellular communication (GJIC). nih.govnih.gov By loading a single cell or a group of cells with the dye, researchers can visualize the extent of its transfer to adjacent cells. researchgate.net This provides a clear map of which cells are communicatively coupled within a population. nih.gov
A common method to introduce the dye for this purpose is the scrape-loading dye transfer (SLDT) assay. researchgate.netnih.gov In this technique, a mechanical scrape is made on a confluent cell monolayer in the presence of a Lucifer Yellow solution. researchgate.net The dye enters the damaged cells along the scrape and subsequently spreads to intact, coupled cells through their gap junctions. researchgate.net The distance the dye travels from the scrape line is a quantifiable measure of GJIC functionality. researchgate.net
Analysis of Intracellular Substance Movement and Localization
Once inside a cell, Lucifer Yellow CH dilithium salt acts as a polar molecular tracer that fills the intracellular space. biotium.com Its bright fluorescence allows for detailed visualization of cellular morphology, including fine processes, with a clarity that can resemble Golgi staining. nih.gov The dye diffuses throughout the cytoplasm, and it has been noted that the nucleus often fluoresces more brightly than the surrounding cytoplasm. tib.eu Because it contains a carbohydrazide group, Lucifer Yellow can be chemically linked to surrounding biomolecules by aldehyde fixation, allowing for its retention in fixed tissues for subsequent analysis, such as immunohistochemistry. nih.govbiotium.comselleckchem.com This makes it a powerful tool for correlating cell morphology and connectivity with the presence of specific proteins. nih.gov
Applications in Specific Cell Populations (e.g., Glia, Smooth Muscle Cells, Interstitial Cells of Cajal)
Lucifer Yellow has been particularly important in studying cell coupling in various non-neuronal cell populations. nih.govnih.gov Its use has been instrumental in demonstrating and characterizing gap junctional communication in:
Glia: To study the syncytial nature of glial cell networks, such as astrocytes.
Smooth Muscle Cells: To investigate the coordination of contractions and other cellular activities within smooth muscle tissue. nih.gov
Interstitial Cells of Cajal (ICC): To understand the cellular communication within the network of these pacemaker cells that regulate gastrointestinal motility. nih.govnih.gov
In these cell types, dye coupling studies with Lucifer Yellow have provided crucial evidence for their functional integration and communication pathways. nih.gov
Table 2: Applications of Lucifer Yellow in Specific Non-Neuronal Cell Populations
| Cell Type | Primary Application | Research Finding | Source(s) |
|---|---|---|---|
| Glia | Detecting cell-to-cell coupling. | Demonstrates the existence of functional glial syncytia. | nih.gov |
| Smooth Muscle Cells | Assessing gap junctional communication. | Provides evidence for coordinated cellular activity in muscle tissue. | nih.gov |
| Interstitial Cells of Cajal (ICC) | Investigating pacemaker cell networks. | Elucidates communication pathways crucial for regulating gastrointestinal motility. | nih.govnih.gov |
Localization in Plant Vacuoles and Intercellular Movement in Plant Tissues
In plant biology, Lucifer Yellow CH dilithium salt serves two distinct roles as a tracer.
Firstly, it is used to study transport into plant vacuoles. nih.gov Research on isolated rye vacuoles has shown that Lucifer Yellow accumulates against a concentration gradient in an ATP-dependent manner. nih.gov This transport is not primarily driven by the vacuolar H+-ATPase but appears to be a directly energized process, likely mediated by a specific vacuolar transporter for sulfonated or sulfated compounds. nih.gov This uptake can be inhibited by other organic anions like sulfobromophthalein (B1203653) and certain flavonoid glucuronides, but not significantly by glutathione (B108866) conjugates, suggesting a distinct transport mechanism. nih.gov
Secondly, Lucifer Yellow is employed as an apoplastic tracer to study intercellular movement in plant tissues. nih.gov As a membrane-impermeable dye, it moves through the cell walls and intercellular spaces. nih.gov Studies in Medicago truncatula roots have shown that when applied externally to an intact root, the dye's inward movement is halted by the endodermis. nih.gov However, if introduced directly into the inner tissues of a nodule, it spreads apoplastically, indicating that the inner tissue is an isolated apoplastic domain. nih.gov
Table 3: Use of Lucifer Yellow in Plant Tissues
| Application | Mechanism / Pathway | Key Findings | Source(s) |
|---|---|---|---|
| Vacuolar Transport | Directly energized transport via a vacuolar anion transporter. | Uptake is saturable, requires MgATP, and is inhibited by other sulfonated compounds. | nih.gov |
| Intercellular Tracing | Apoplastic movement (through cell walls and intercellular spaces). | Movement is blocked by the endodermis in intact roots; can trace apoplastic domains within tissues like nodules. | nih.gov |
Selective Cell Ablation Methodologies Utilizing Lucifer Yellow CH Dilithium Salt
Beyond its function as a passive tracer, Lucifer Yellow CH dilithium salt can be used as an agent for the selective destruction of labeled cells. nih.govmedchemexpress.com This technique, known as photodynamic ablation or photoinactivation, leverages the fluorescent properties of the dye. nih.govmolnova.com
The methodology involves first loading a target cell with Lucifer Yellow, typically via microinjection. nih.gov The cell is then exposed to intense illumination with light of the appropriate wavelength (e.g., intense blue light). nih.gov This high-energy light excites the dye, causing the formation of free radicals, which are highly reactive and induce cellular damage, leading to selective cell death. nih.gov This method allows researchers to eliminate a single, specifically identified cell from a network to study the functional consequences of its removal. nih.gov The technique has been refined to the point where even single dendrites within a nervous system can be ablated. nih.gov
Table 4: Lucifer Yellow-Based Selective Cell Ablation
| Step | Description | Purpose | Source(s) |
|---|---|---|---|
| 1. Loading | A specific target cell is filled with Lucifer Yellow CH dilithium salt, usually by microinjection. | To introduce the photosensitizing agent into the target cell only. | nih.gov |
| 2. Illumination | The loaded cell is irradiated with intense blue light. | To excite the Lucifer Yellow molecule. | nih.gov |
| 3. Ablation | The excited dye generates free radicals, causing oxidative damage and cell death. | To selectively kill the labeled cell without affecting its neighbors. | nih.gov |
| 4. Analysis | The functional role of the ablated cell is inferred by observing the resulting changes in the cellular network or organism. | To study the function of a single cell in a complex system. | nih.gov |
Mechanistic Insights and Advanced Research Considerations with Lucifer Yellow Ch Dilithium Salt
Membrane Permeability and Cellular Uptake Mechanisms
While generally considered membrane-impermeant, Lucifer Yellow can enter cells through several specific pathways. biotium.comnih.gov Understanding these uptake mechanisms is critical for the accurate design and interpretation of studies utilizing this fluorescent tracer.
Transport via Anion-Transport Channels
The anionic nature of Lucifer Yellow at physiological pH allows it to be a substrate for certain anion-transport channels. This mode of entry is cell-type specific and depends on the expression and activity of these channels. The movement of the dye through these channels is an important consideration in studies of cellular transport and membrane dynamics.
Fluid-Phase Endocytosis Pathways of Lucifer Yellow CH Dilithium (B8592608) Salt
Lucifer Yellow is a classic marker for fluid-phase endocytosis, a process by which cells internalize extracellular fluid and solutes. nih.gov This uptake is nonsaturable, time-dependent, temperature-sensitive, and requires metabolic energy. nih.gov For instance, in the yeast Candida albicans, internalization of Lucifer Yellow has been shown to be consistent with fluid-phase endocytosis, with the dye localizing to vacuoles. nih.gov This process is inhibited by metabolic inhibitors like sodium azide (B81097) and is optimal at 30°C, with no uptake observed at 0°C. nih.gov Studies have indicated that growth in a complex medium is necessary for the cells to efficiently internalize the dye via this pathway. nih.gov
Uptake through Hemichannels, Pannexins, and P2X7 Purinergic Receptors
A significant pathway for Lucifer Yellow uptake involves the opening of large-pore channels in the cell membrane, often associated with hemichannels, pannexin-1 (Panx1), and the P2X7 purinergic receptor (P2X7R). nih.gov The P2X7R, when activated by extracellular ATP, is known to form a pore that allows the passage of molecules up to 900 Da, which includes Lucifer Yellow (molecular weight of 457.24 g/mol ). nih.govmpbio.com
Research has shown a physical and functional coupling between P2X7R and Panx1. nih.govnih.gov Inhibition of Panx1 has been found to block one component of P2X7R-induced dye uptake, revealing a more complex, multi-step process. nih.gov Interestingly, some studies have noted that certain observations are inconsistent with the P2X7R ion channel itself dilating to form the large pore. For example, the uptake of anionic dyes like Lucifer Yellow through a cation-selective channel presents a conceptual challenge. nih.gov Furthermore, ectopic expression of Panx1 in cells lacking P2X7R can lead to a low level of constitutive dye uptake, suggesting that Panx1 may be under negative control by the unstimulated P2X7R. nih.gov
Pharmacological and Photophysical Interactions of Lucifer Yellow CH Dilithium Salt in Biological Systems
Beyond its role as a tracer, Lucifer Yellow can exhibit pharmacological and photophysical effects that can influence experimental outcomes. These interactions necessitate careful consideration in the design and interpretation of physiological studies.
Light-Dependent Effects on Cellular Processes (e.g., Voltage-Gated Sodium Channel Inactivation)
A critical and often overlooked aspect of using Lucifer Yellow is its light-dependent effects on cellular physiology. Research has demonstrated that intracellular Lucifer Yellow, when exposed to light of typical intensities used in fluorescence microscopy, can irreversibly slow the inactivation of voltage-gated sodium (Na+) channels. nih.govnih.gov This effect has been observed in both mouse taste bud cells and hippocampal neurons. nih.govnih.gov
The mechanism appears to involve the generation of radical species by the light-exposed dye, which then modify the Na+ channels. nih.govnih.gov This is supported by the finding that the effects can be blocked by the radical scavenger dithiothreitol. nih.govnih.gov The consequences of this light-dependent modification include a significant increase in the inactivation time constant of Na+ currents and the emergence of a non-inactivating current component. nih.govnih.gov Furthermore, light-exposed Lucifer Yellow can cause a depolarizing shift in the current-voltage relationship of the peak Na+ current. nih.govnih.gov Single-channel recordings have confirmed that light exposure increases the mean open time of Na+ channels without altering their elementary conductance. nih.govnih.gov These findings underscore the importance of minimizing light exposure to cells loaded with Lucifer Yellow to avoid misleading electrophysiological results. nih.gov
| Experimental Condition | Effect on Voltage-Gated Na+ Current Inactivation | Reference |
| 5 min exposure to 3200 lx halogen light | Fourfold increase in inactivation time constant; ~20% non-inactivating current | nih.govnih.gov |
| 1 min exposure to 12,000 lx light | Sevenfold increase in inactivation time constant; ~30% non-inactivating current | nih.govnih.gov |
| 3 min exposure to 6500 lx light (single-channel) | Mean open time increased from 1.4 ms (B15284909) to 2.4 ms | nih.govnih.gov |
Considerations for Counter-Ion Interference in Specific Experimental Paradigms (Lithium vs. Potassium vs. Ammonium (B1175870) Salts)
Lucifer Yellow is available with different counter-ions, most commonly lithium (Li+), potassium (K+), and sometimes ammonium (NH4+). The choice of salt can be a critical experimental variable. The lithium salt of Lucifer Yellow is often favored due to its higher solubility in aqueous solutions, particularly when used in microelectrodes containing potassium chloride (KCl), a common component of intracellular recording solutions. nih.gov The potassium salt of Lucifer Yellow has lower solubility, which can limit the concentration that can be used in KCl-based electrode solutions. nih.gov To overcome this, Lucifer Yellow is frequently dissolved in a lithium chloride (LiCl) solution. nih.gov While the small concentration of lithium introduced as a counter-ion is often considered negligible, it is crucial to perform control experiments to ensure that the lithium ions themselves are not affecting the biological processes under investigation. For example, in the study of light-dependent effects on Na+ channels, control experiments using LiCl alone confirmed that the observed effects were due to the light-exposed Lucifer Yellow and not the lithium counter-ion. nih.gov
| Salt Form | Key Consideration | Reference |
| Lucifer Yellow CH dilithium salt | High solubility in aqueous solutions, including those containing KCl. | nih.gov |
| Lucifer Yellow CH potassium salt | Lower solubility in KCl-containing solutions, potentially limiting usable concentration. | nih.govthermofisher.com |
| Ammonium Salt | Less common; potential for ammonium ions to affect intracellular pH and other cellular processes should be considered. |
Quantitative Assessment of Lucifer Yellow CH Dilithium Salt Fluorescence
The utility of Lucifer Yellow CH dilithium salt as a fluorescent tracer is fundamentally determined by its photophysical properties. A quantitative understanding of these characteristics is essential for its effective application in advanced research, particularly in fields like neurobiology and cell biology where high sensitivity is paramount. The dye is recognized for its high fluorescence intensity and resistance to photobleaching, making it well-suited for techniques such as confocal and fluorescence microscopy. lumiprobe.com
The key parameters that define the fluorescence profile of Lucifer Yellow CH dilithium salt include its excitation and emission maxima, molar extinction coefficient, and quantum yield. These properties have been characterized in various studies, providing a solid foundation for its use as a reliable biological marker.
Photophysical Properties of Lucifer Yellow CH Dilithium Salt
The specific values for the fluorescence and physical properties of Lucifer Yellow CH dilithium salt are summarized below. These data are critical for optimizing experimental setups, such as selecting appropriate filters and light sources for microscopy.
| Property | Value | Reference |
| Excitation Maximum (λex) | 428 - 430 nm | medchemexpress.combiotium.comfujifilm.comsigmaaldrich.comcaymanchem.com |
| Emission Maximum (λem) | 536 - 540 nm (in H₂O) | medchemexpress.combiotium.comfujifilm.comsigmaaldrich.comcaymanchem.com |
| Molar Extinction Coefficient | 24,200 cm⁻¹/M (at 279.8 nm) | omlc.org |
| Quantum Yield (Φ) | 0.21 (in water) | omlc.org |
| Molecular Weight | 457.25 g/mol | scbt.comsigmaaldrich.com |
Table 1: Summary of key quantitative data for Lucifer Yellow CH dilithium salt.
Detailed Research Findings
The quantitative assessment of Lucifer Yellow CH reveals why it is a powerful tool for biological tracing. A good fluorescent tracer should possess both high absorption efficiency (molar extinction coefficient) and high emission efficiency (quantum yield). nih.gov
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. While the peak absorption for fluorescence excitation is around 428 nm, a molar extinction coefficient of 24,200 cm⁻¹/M has been reported at 279.8 nm. omlc.org
Perhaps the most critical parameter for a fluorescent probe is its quantum yield, which describes the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The quantum yield of Lucifer Yellow CH in water is 0.21, which contributes to its characterization as a dye with high fluorescence. lumiprobe.comomlc.org This level of quantum efficiency is a significant advantage over earlier dyes like Procion yellow, which had a much lower quantum yield, necessitating the injection of larger, potentially more disruptive amounts for visualization. nih.gov
Measurements of these properties are typically conducted under controlled conditions. For instance, one study determined the quantum yield and emission spectrum with the sample dissolved in water in a 1 cm pathlength quartz cell, using an excitation wavelength of 380 nm. omlc.org Such standardized measurements ensure that the data is reproducible and reliable for researchers designing and interpreting fluorescence-based experiments.
Comparative Research Perspectives and Emerging Applications of Lucifer Yellow Ch Dilithium Salt
Comparison with Other Fluorescent Tracers and Cell Markers
The utility of a fluorescent tracer is defined by its performance relative to other available tools. Lucifer Yellow CH (LYCH) has been a cornerstone in neurobiology and cell biology for decades, and its advantages and limitations become clear when compared with other classes of tracers.
Before the introduction of Lucifer Yellow, fluorescein (B123965) and its derivatives were commonly used for studying cell-to-cell coupling through gap junctions. nih.gov It was initially believed that fluorescein only passed through these junctions and did not permeate the cell's plasma membrane. nih.gov However, subsequent research revealed a significant limitation: fluorescein can cross the plasma membrane, whereas Lucifer Yellow is membrane-impermeable. nih.gov This property is a critical advantage for LYCH, as it ensures that the observed fluorescence is a true representation of cell filling via injection or gap junctional transfer, rather than leakage from the extracellular space.
The hydrophilic nature of LYCH is a key advantage, preventing it from passively crossing cell membranes. nih.gov While newer alternatives like carboxyfluorescein have been developed, the high fluorescence, fixability, and clear membrane impermeability of LYCH have cemented its role as a reliable tracer for specific applications where preventing dye leakage is paramount. nih.gov
For detailed morphological studies, particularly those combined with electrophysiological recording, non-fluorescent tracers like biocytin (B1667093) and horseradish peroxidase (HRP) present a different set of trade-offs compared to Lucifer Yellow.
A significant advantage of biocytin is the superior quality of electrical recordings it permits. nih.gov Microelectrodes filled with biocytin are less prone to clogging than those filled with LYCH. nih.gov While both LYCH and biocytin can produce excellent morphological results, biocytin is often considered superior for studies that involve subsequent immunohistochemistry. nih.gov
However, the primary distinction and a major advantage of LYCH is its immediate visibility. As a fluorescent dye, it can be visualized in real-time during an experiment, allowing for immediate confirmation of cell filling and observation of dye coupling. nih.gov In contrast, biocytin and HRP require multiple post-experimental processing steps to be visualized, often involving enzymatic reactions to produce a visible precipitate. nih.gov A specialized method has even been developed to use LYCH and HRP for double labeling in the same preparation for electron microscopy, highlighting that their reaction products are distinct and can be discriminated. nih.gov
The development of modern fluorescent dyes, such as the Alexa Fluor family, has provided researchers with powerful alternatives to classic tracers. Alexa Fluor dyes are a family of fluorescent tracers developed after Lucifer Yellow. nih.gov Like LYCH, Alexa Fluor hydrazides can be used for microinjection to visualize fine cellular structures such as dendritic spines. researchgate.net
The primary advantages of Alexa Fluor dyes often lie in their superior photophysical properties. They are renowned for their high brightness and exceptional photostability, often outperforming older dyes. Furthermore, they are available in a wide spectrum of colors, which is highly advantageous for complex multi-labeling experiments. While LYCH remains a highly effective and reliable tracer, the Alexa Fluor series offers enhanced performance characteristics, particularly in demanding imaging applications that require prolonged exposure to excitation light or the simultaneous use of multiple fluorescent probes.
| Feature | Lucifer Yellow CH | Fluorescein Derivatives | Biocytin / HRP | Alexa Fluor Dyes |
| Visualization | Immediate (fluorescent) nih.gov | Immediate (fluorescent) nih.gov | Requires post-processing nih.gov | Immediate (fluorescent) nih.gov |
| Membrane Permeability | Impermeable nih.gov | Permeable nih.gov | Impermeable | Generally impermeable |
| Fixability | Yes, aldehyde-fixable biotium.comlumiprobe.com | Variable | Yes | Yes (hydrazide forms) researchgate.net |
| Electrophysiology | Can clog electrodes; Li+ ions may affect cell health nih.gov | Less commonly used with electrophysiology | Superior; less clogging nih.gov | Good performance |
| Key Advantage | Membrane impermeability; fixable nih.gov | Historical precedent | Excellent for morphology and immunohistochemistry nih.gov | High photostability, brightness, and color variety |
| Key Limitation | Lower photostability than modern dyes; potential for electrode clogging nih.gov | Leaks across cell membranes nih.gov | Cannot be visualized in real-time nih.gov | Higher cost |
Future Directions in Lucifer Yellow CH Dilithium (B8592608) Salt-Based Research
The established utility of Lucifer Yellow CH dilithium salt as a polar tracer continues to evolve, with research expanding into new and interdisciplinary fields. Future directions are focused on leveraging its unique properties for more complex biological and materials science investigations.
One significant emerging area is in the development of advanced drug delivery systems. chemimpex.com Researchers are exploring the use of Lucifer Yellow by co-polymerizing it with other molecules to create novel, functional materials. For instance, it has been used to synthesize fluorescent, temperature- and pH-responsive microgel particles, such as Poly (N-iso-propylacrylamide-co-5%-lucifer yellow), for potential drug delivery applications. researchgate.net Its fluorescence allows for the tracking and evaluation of how these delivery systems distribute within biological tissues. chemimpex.com
Another promising avenue of research involves using Lucifer Yellow to study membrane permeability and the function of large-pore channels in cell membranes. nih.govchemimpex.com Its hydrophilic nature normally prevents it from crossing cell membranes, making it an ideal probe for detecting the opening of channels such as pannexins, hemichannels, and P2X7 purinergic receptors, which are large enough to allow its passage. nih.gov This application is crucial for understanding cellular communication and signaling pathways. nih.govchemimpex.com
Furthermore, Lucifer Yellow is finding application in more nuanced cell biology and toxicology studies. Recent research has utilized the dye in permeability assays with Caco-2 cell monolayers to investigate the effects of various compounds, such as dietary xenoestrogens, on epithelial barrier function and cell mechanotransduction, which are critical steps in metastasis. researchgate.net This suggests a future role for the dye in assessing the biological impact of chemical mixtures and foodborne bioactive substances. researchgate.net These evolving applications highlight the potential for Lucifer Yellow CH dilithium salt to contribute to significant discoveries in materials science, pharmacology, and cellular biology.
Q & A
Q. What are the key photophysical properties of Lucifer Yellow CH dilithium salt critical for experimental design?
Lucifer Yellow CH dilithium salt exhibits excitation/emission maxima at 428/536 nm in aqueous solutions, making it suitable for fluorescence microscopy and confocal imaging . To validate these parameters, researchers should:
- Prepare dye solutions in PBS or culture medium at concentrations ≤1 mg/mL to avoid self-quenching.
- Use spectrophotometers (e.g., CytoFluor MultiWell Plate Reader) with filters matched to the dye’s spectral profile .
- Confirm wavelength accuracy by comparing against reference spectra from peer-reviewed studies .
Q. How does the solubility of Lucifer Yellow CH dilithium salt compare to other salt forms, and why is this critical in cellular studies?
The lithium salt form has higher aqueous solubility than potassium or ammonium salts, enabling efficient microinjection and uniform dye distribution in live-cell assays . This property is crucial for:
- Neuronal tracing: Enhanced solubility minimizes crystallization during intracellular injection, ensuring consistent dye diffusion across dendritic networks .
- Gap junction studies: High solubility facilitates rapid dye loading into cells via mechanical or electrochemical methods .
Advanced Research Questions
Q. What methodological considerations are essential when using Lucifer Yellow CH dilithium salt in gap junction intercellular communication (GJIC) assays?
Key steps include:
- Dye loading : Use the scrape-loading technique with 1 mg/mL Lucifer Yellow and 5 mg/mL Texas Red-dextran (10 kDa) to distinguish GJIC-mediated transfer (green fluorescence) from passive leakage (red fluorescence confined to loaded cells) .
- Controls : Include gap junction inhibitors (e.g., carbenoxolone) to confirm specificity.
- Quantification : Measure fluorescence intensity ratios between donor and recipient cells using image analysis software (e.g., ImageJ) to calculate transfer efficiency .
Q. How can researchers address variability in dye transfer efficiency during neuronal tracing?
Variability arises from inconsistent microinjection parameters or membrane resealing. To mitigate this:
- Optimize electrode resistance (60–80 MΩ) and backfill with 3M LiCl to stabilize dye delivery .
- Apply hyperpolarizing current pulses (1–5 nA, 500 ms duration) to ensure consistent dye ejection without cell damage .
- Validate tracer integrity post-fixation by comparing fluorescence retention in glycerol-gelatin mounted samples .
Q. What protocol modifications enable high-resolution 3D reconstruction of neuronal networks using Lucifer Yellow CH dilithium salt?
- Tissue clearing : Combine dye injection with CLARITY or iDISCO protocols to reduce light scattering in thick brain sections.
- Multiphoton imaging : Use excitation at 860 nm to enhance penetration depth while minimizing photobleaching .
- Covalent fixation : Exploit the dye’s ability to form covalent bonds with cellular components upon photoactivation (405 nm laser) for stable long-term imaging .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported dye permeability across studies?
Discrepancies may stem from:
- Cell type variability : Epithelial monolayers (e.g., Caco-2) exhibit tighter junctions than fibroblasts, affecting dye diffusion .
- Methodological differences : Scrape-loading vs. microinjection yields distinct transfer kinetics. Standardize protocols using Texas Red-dextran as an impermeable control .
- Solution preparation : Ensure dye is dissolved in calcium/magnesium-supplemented PBS to maintain membrane integrity during assays .
Methodological Best Practices
Q. What steps ensure reproducibility in electrochemical sensing applications involving Lucifer Yellow CH dilithium salt?
- Sensor calibration : Pre-treat screen-printed electrodes (e.g., Dropsens) with 0.1% Nafion to reduce non-specific adsorption .
- Dye stability : Store working solutions in amber vials at 4°C; reuse ≤10 times to avoid fluorescence decay .
- Resolution limits : Acknowledge that 2D printing techniques (e.g., inkjet) may limit spatial resolution for 3D neuronal mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
